molecular formula C21H23N3O3 B12916105 N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide CAS No. 64157-35-3

N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide

Cat. No.: B12916105
CAS No.: 64157-35-3
M. Wt: 365.4 g/mol
InChI Key: PSTRQTIAGKBJQH-UHFFFAOYSA-N
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Description

N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a combination of isoquinoline and acetamide groups, along with bis(2-hydroxyethyl)amino substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.

    Introduction of the Bis(2-hydroxyethyl)amino Group: This step involves the reaction of the isoquinoline derivative with bis(2-hydroxyethyl)amine under controlled conditions to introduce the bis(2-hydroxyethyl)amino group.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(2-hydroxyethyl)amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)acetamide: A structurally similar compound with different functional groups.

    N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)thiazole-2-yl)acetamide: Another related compound with a thiazole ring instead of an isoquinoline ring.

Uniqueness

N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide is unique due to its isoquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

64157-35-3

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[4-[4-[bis(2-hydroxyethyl)amino]phenyl]isoquinolin-3-yl]acetamide

InChI

InChI=1S/C21H23N3O3/c1-15(27)23-21-20(19-5-3-2-4-17(19)14-22-21)16-6-8-18(9-7-16)24(10-12-25)11-13-26/h2-9,14,25-26H,10-13H2,1H3,(H,22,23,27)

InChI Key

PSTRQTIAGKBJQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2C=N1)C3=CC=C(C=C3)N(CCO)CCO

Origin of Product

United States

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